2-(furan-2-yl)-7-methyl-4H-chromen-4-one
Description
Properties
IUPAC Name |
2-(furan-2-yl)-7-methylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c1-9-4-5-10-11(15)8-14(17-13(10)7-9)12-3-2-6-16-12/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEZXCLMBQBYBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)-7-methyl-4H-chromen-4-one typically involves the condensation of furan derivatives with chromenone precursors. One common method involves the use of furan-2-carbaldehyde and 7-methyl-4H-chromen-4-one under acidic or basic conditions to facilitate the formation of the desired product. The reaction is often carried out in solvents such as ethanol or methanol, with catalysts like p-toluenesulfonic acid or sodium hydroxide to promote the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(furan-2-yl)-7-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The chromenone moiety can be reduced to form dihydrochromenones.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of substituted furans.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted furans, dihydrochromenones, and oxygenated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(furan-2-yl)-7-methyl-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 2-(furan-2-yl)-7-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to its biological effects.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its therapeutic potential.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Selected Chromen-4-one Derivatives
Q & A
Q. What synthetic methodologies are optimal for preparing 2-(furan-2-yl)-7-methyl-4H-chromen-4-one?
The compound is typically synthesized via Claisen-Schmidt condensation , where a substituted acetophenone reacts with a furan-aldehyde derivative under basic conditions. Key steps include:
- Reagent selection : Use NaOH or KOH as a base in ethanol or methanol .
- Monitoring : Reaction progress tracked via thin-layer chromatography (TLC).
- Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) . Characterization is performed using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to confirm the chromenone core and substituents .
Q. How is the crystal structure of this compound determined, and what challenges arise during refinement?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K .
- Structure solution : SHELXS/SHELXD for phase determination .
- Refinement : SHELXL for least-squares refinement; address disordered substituents (e.g., methyl or furan groups) using PART and ISOR commands . Example refinement parameters:
| Metric | Value |
|---|---|
| R factor | 0.048 |
| wR factor | 0.136 |
| Data-to-parameter ratio | 17.6 |
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different chromenone derivatives?
Contradictions often arise from substituent effects or assay conditions. Methodological approaches include:
- Comparative SAR studies : Systematically vary substituents (e.g., halogenation at position 6 or hydroxylation at position 7) and test against standardized assays (e.g., antimicrobial MIC or kinase inhibition) .
- Computational modeling : Use DFT or molecular docking to predict interactions with biological targets (e.g., estrogen receptors or COX-2) .
- Meta-analysis : Cross-reference data from high-throughput screens (PubChem BioAssay) to identify outliers .
Q. What strategies optimize experimental design for studying reactive intermediates in chromenone synthesis?
Advanced approaches include:
- In-situ monitoring : Use FTIR or Raman spectroscopy to detect transient intermediates (e.g., keto-enol tautomers) during condensation .
- Isotopic labeling : Introduce ¹³C at the carbonyl group to track reaction pathways via NMR .
- High-pressure methods : Enhance yields of low-stability intermediates using flow chemistry .
Q. How do crystallographic disorder and twinning affect data interpretation, and how are these resolved?
Disorder (e.g., in the furan ring) and twinning complicate electron density maps. Solutions include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
